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Compound of Interest

Compound Name: PROTAC Mcl1 degrader-1

Cat. No.: B608882 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Myeloid cell leukemia-1 (Mcl-1), a pivotal member of the B-cell lymphoma-2 (Bcl-2) protein

family, is a critical regulator of the intrinsic apoptotic pathway.[1] Its expression is frequently

amplified in various cancers, contributing to tumor cell survival and resistance to

chemotherapeutic agents.[1][2] Unlike other Bcl-2 family members, Mcl-1 is a short-lived

protein, making its cellular levels tightly controlled by complex regulatory mechanisms at the

transcriptional, post-transcriptional, and post-translational levels.[1] A key post-transcriptional

control point is alternative splicing of the MCL1 pre-mRNA, which generates protein isoforms

with diametrically opposed functions, profoundly impacting cell fate.

This guide provides an in-depth examination of the alternative splicing of Mcl-1, the functional

consequences for protein stability and degradation, and detailed protocols for investigating

these processes.

Data Presentation: Quantitative Properties of Mcl-1
Isoforms
The alternative splicing of MCL1 pre-mRNA primarily produces two distinct isoforms: a long,

anti-apoptotic form (Mcl-1L) and a short, pro-apoptotic form (Mcl-1S).[3][4] Their functional

antagonism is central to determining a cell's sensitivity to apoptotic stimuli.
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Property
Mcl-1L (Long
Isoform)

Mcl-1S (Short
Isoform)

References

Function Anti-apoptotic Pro-apoptotic [3][5]

Structure

Contains all four Bcl-2

homology (BH)

domains (BH1, BH2,

BH3, BH4) and a C-

terminal

transmembrane (TM)

domain.

Contains only the BH3

and BH4 domains;

lacks BH1, BH2, and

the TM domain due to

a frameshift.[6]

[6][7]

Molecular Weight ~40 kDa ~35 kDa [8]

Splicing Mechanism Inclusion of Exon 2 Skipping of Exon 2 [3]

Subcellular

Localization

Primarily

mitochondrial outer

membrane, but also

found in the cytosol,

ER, and nucleus.

Predominantly

cytosolic, with some

presence in the

endoplasmic reticulum

(ER).[2]

[2][5]

Protein Half-Life
Very short (typically <

1 hour)

Subject to

proteasomal

degradation, but

specific half-life is less

characterized.

[1][9]

Key Interactions

Binds and sequesters

pro-apoptotic

"effector" proteins

(e.g., Bak, Bax) and

"BH3-only" proteins

(e.g., Puma, Noxa,

Bim).[2][10]

Selectively

heterodimerizes with

and antagonizes Mcl-

1L. Does not interact

with other Bcl-2 family

members.[2][7][9]

[2][6][7][9][10]

The Splicing Decision: Generating Mcl-1L vs. Mcl-1S
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The balance between Mcl-1L and Mcl-1S is determined by the inclusion or exclusion of exon 2

from the MCL1 pre-mRNA.[3] This process is governed by a complex interplay of cis-acting

RNA sequences and trans-acting RNA-binding proteins (RBPs), which either enhance or

suppress the recognition of splice sites by the spliceosome.

Several splicing factors have been identified as key regulators:

Promoters of Mcl-1L (Exon 2 Inclusion): Serine/arginine-rich splicing factor 1 (SRSF1) and

components of the U2 small nuclear ribonucleoprotein (snRNP) complex, such as SF3B1,

favor the production of the anti-apoptotic Mcl-1L isoform.[4][11]

Promoters of Mcl-1S (Exon 2 Skipping): Other factors, including heterogeneous nuclear

ribonucleoproteins (hnRNPs) K, F, and H1, promote the skipping of exon 2, leading to

increased Mcl-1S expression.[3] Knockdown of these hnRNPs can shift the balance towards

the pro-apoptotic Mcl-1S isoform.[3]

The dysregulation of these splicing factors is common in cancer, often leading to an elevated

Mcl-1L/Mcl-1S ratio that promotes cell survival and therapeutic resistance.[4][10] Consequently,

targeting the splicing machinery represents a promising anti-cancer strategy.[3][11][12]
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Regulation of Mcl-1 Alternative Splicing.

Impact on Degradation: The Unstable Nature of Mcl-
1
A defining characteristic of Mcl-1L is its exceptionally short half-life, which allows cells to rapidly

modulate their apoptotic threshold in response to stress.[1] This rapid turnover is primarily

mediated by the ubiquitin-proteasome system.

Degradation of Mcl-1L: The degradation of Mcl-1L is a multi-step process initiated by post-

translational modifications, particularly phosphorylation. Glycogen synthase kinase 3 (GSK3β)

can phosphorylate Mcl-1L, creating a recognition site for specific E3 ubiquitin ligases.[13]

Several E3 ligases have been identified that target Mcl-1L for polyubiquitination and

subsequent proteasomal degradation:
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Mule (Mcl-1 Ubiquitin Ligase E3)/HUWE1: A HECT domain E3 ligase that specifically binds

to and ubiquitinates Mcl-1L, playing a key role in its constitutive turnover and in response to

DNA damage.[14][15][16]

SCFFBW7: An F-box protein that is part of the Skp1-Cul1-F-box (SCF) complex. It

recognizes Mcl-1L after its phosphorylation, leading to its degradation and contributing to

apoptosis.[1][13][16]

SCFβ-TrCP: Another SCF complex E3 ligase that targets Mcl-1L for degradation.[14][17]

Other E3 Ligases: Additional ligases, including APC/CCdc20, TRIM17, and FBXO4, have

also been implicated in regulating Mcl-1L stability under specific cellular contexts like mitotic

arrest.[14][17]

Conversely, deubiquitinating enzymes (DUBs) such as USP9X can remove ubiquitin chains

from Mcl-1L, thereby stabilizing the protein and promoting cell survival.[14][17]

Degradation of Mcl-1S: While both Mcl-1L and Mcl-1S are subject to proteasomal degradation,

the specific mechanisms and E3 ligases targeting Mcl-1S are less clearly defined.[9] It is known

that Mcl-1S can heterodimerize with Mcl-1L, which may influence the stability and degradation

of both isoforms.[6][9]

Kinases

E3 Ubiquitin Ligases

Deubiquitinases

Mcl-1L Protein

Phosphorylated Mcl-1L

Polyubiquitinated Mcl-1L Ubiquitination

 Deubiquitination

Proteasomal
Degradation

GSK3β
 Phosphorylation

Mule/HUWE1

SCF-FBW7

SCF-β-TrCP

USP9X

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7376237/
https://escholarship.org/content/qt4h71m8t7/qt4h71m8t7.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8607428/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7206148/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5626525/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8607428/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7376237/
https://www.mdpi.com/2079-7737/10/3/234
https://pmc.ncbi.nlm.nih.gov/articles/PMC7376237/
https://www.mdpi.com/2079-7737/10/3/234
https://pmc.ncbi.nlm.nih.gov/articles/PMC7376237/
https://www.mdpi.com/2079-7737/10/3/234
https://www.researchgate.net/publication/387211073_Tipping_the_balance_of_cell_death_alternative_splicing_as_a_source_of_MCL-1S_in_cancer
https://scholarworks.bwise.kr/cau/bitstream/2019.sw.cau/76821/1/MCL-1S%2C%20a%20splicing%20variant%20of%20the%20antiapoptotic%20BCL-2%20family%20member%20MCL-1%2C%20encodes%20a%20proapoptotic%20protein%20possessing%20only%20the%20BH3%20domain.pdf
https://www.researchgate.net/publication/387211073_Tipping_the_balance_of_cell_death_alternative_splicing_as_a_source_of_MCL-1S_in_cancer
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608882?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Ubiquitin-Mediated Degradation of Mcl-1L.

Experimental Protocols
Investigating the splicing and degradation of Mcl-1 requires a combination of molecular and

cellular biology techniques. Below are detailed protocols for core methodologies.

RNA-Level Analysis Protein-Level Analysis

Start:
Cancer Cell Culture

Experimental Treatment
(e.g., Splicing Modulator, Kinase Inhibitor)

1. Total RNA Extraction

Harvest for RNA

1. Cell Lysis

Harvest for Protein

2. RT-qPCR for
Mcl-1L / Mcl-1S Ratio

Data Analysis &
Conclusion

2. Western Blot
(Total Mcl-1L, Mcl-1S)

3. CHX Chase Assay
(Protein Half-Life)

4. Co-Immunoprecipitation
(Protein Interactions)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Alternative Splicing of Mcl-1: A Technical Guide to
Regulation and Degradation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608882#alternative-splicing-of-mcl-1-and-its-impact-
on-degradation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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